molecular formula C37H39N3O8 B2510287 Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH CAS No. 908601-15-0

Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH

Cat. No.: B2510287
CAS No.: 908601-15-0
M. Wt: 653.732
InChI Key: BVOXZEOINKCAMZ-SMCANUKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH is a synthetic peptide derivative that combines several protective groups and modifications. The compound is part of the family of Fmoc-modified amino acids and peptides, which are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a common protecting group for the amino function in peptide synthesis, while Boc (tert-butyloxycarbonyl) and Psi(Me,Me)pro (pseudoproline) are used to protect side chains and enhance solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Fmoc Protection: The amino group of the first amino acid is protected with the Fmoc group.

    Coupling: The protected amino acid is coupled to the resin.

    Deprotection: The Fmoc group is removed using a base such as piperidine.

    Addition of Next Amino Acid: The next Fmoc-protected amino acid is added and coupled to the growing chain.

    Side Chain Protection: Boc and Psi(Me,Me)pro groups are used to protect the side chains of tryptophan and serine, respectively.

The process is repeated until the desired peptide sequence is obtained. The final product is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-throughput techniques and optimization of reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH can undergo various chemical reactions, including:

    Deprotection: Removal of Fmoc, Boc, and Psi(Me,Me)pro groups under specific conditions.

    Coupling: Formation of peptide bonds with other amino acids or peptides.

    Oxidation and Reduction: Modifications of the side chains, particularly the indole ring of tryptophan.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid (TFA) for Boc removal, and mild acidic conditions for Psi(Me,Me)pro removal.

    Coupling: Carbodiimides (e.g., DIC, EDC) and coupling additives (e.g., HOBt, HOAt) are commonly used.

    Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products

The major products formed from these reactions are the deprotected peptide, extended peptide chains, and modified side chains.

Scientific Research Applications

Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Studied for its role in protein folding and stability.

    Industry: Utilized in the production of peptide-based materials and catalysts.

Mechanism of Action

The mechanism of action of Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH involves its ability to form stable peptide bonds and protect sensitive functional groups during synthesis. The Fmoc group provides stability and can be easily removed under basic conditions, while the Boc and Psi(Me,Me)pro groups protect side chains and enhance solubility. These properties facilitate the efficient synthesis of peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Trp(Boc)-OH: Lacks the pseudoproline modification.

    Fmoc-Ser(Psi(Me,Me)pro)-OH: Lacks the tryptophan residue.

    Fmoc-Trp-Ser-OH: Lacks both Boc and Psi(Me,Me)pro protections.

Uniqueness

Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH is unique due to the combination of protective groups and modifications, which provide enhanced stability, solubility, and ease of synthesis. The pseudoproline modification, in particular, helps in preventing aggregation and improving the overall yield of the peptide synthesis.

Biological Activity

Fmoc-Trp(Boc)-Ser(Psi(Me,Me)pro)-OH is a specialized compound utilized primarily in peptide synthesis. Its unique structure, which includes a pseudoproline modification, enhances the biological activity of peptides synthesized from it. This article explores the biological activity of this compound, focusing on its role in peptide synthesis, interactions with biological macromolecules, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a tripeptide consisting of:

  • Tryptophan (Trp)
  • Serine (Ser)
  • Pseudoproline (Psi(Me,Me)pro)

The full chemical name is (S)-3-(N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-t-butyloxycarbonyl-L-tryptophanyl)-2,2-dimethyloxazolidine-4-carboxylic acid. This compound's molecular formula is C37H39N3O8C_{37}H_{39}N_3O_8, with a molecular weight of 653.7 g/mol.

Role in Peptide Synthesis

This compound is primarily used in solid-phase peptide synthesis (SPPS). The incorporation of pseudoprolines in peptides generally results in:

  • Improved solubility
  • Reduced aggregation tendencies

These properties are crucial for maintaining biological activity and stability during synthesis. The pseudoproline unit introduces rigidity into the peptide backbone, which can mimic specific protein conformations involved in protein-protein interactions (PPIs) .

Biological Activity and Applications

The biological activity of this compound can be categorized into several key areas:

1. Protein-Protein Interactions

Research indicates that peptides synthesized using this compound can effectively study PPIs. The unique conformation introduced by the pseudoproline allows for better mimicry of natural protein structures, facilitating binding studies with target proteins using techniques such as:

  • Surface Plasmon Resonance (SPR)
  • Fluorescence Polarization Assays

2. Therapeutic Potential

Peptides containing this compound have been investigated for their potential therapeutic properties. For instance:

  • Antimicrobial Activity : Some studies have shown that derivatives of peptides synthesized with this building block exhibit antimicrobial properties against various pathogens .
  • Apoptosis Regulation : The compound has been linked to research on pro-apoptotic proteins like Bax, which are essential for the intrinsic apoptosis pathway .

Comparative Analysis with Similar Compounds

The following table summarizes compounds similar to this compound and their unique aspects:

Compound NameStructure FeaturesUnique Aspects
Fmoc-Val-Ser(Psi(Me,Me)Pro)-OHValine instead of TryptophanDifferent hydrophobic properties affecting stability
Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OHLeucine instead of TryptophanBulkiness may influence peptide folding
Fmoc-Ala-Ser(Psi(Me,Me)Pro)-OHAlanine instead of TryptophanSmaller size may influence interaction dynamics

Case Study 1: Antimicrobial Peptide Synthesis

A study focused on synthesizing antimicrobial peptides using this compound demonstrated its effectiveness in creating stable peptides that retained biological activity against Listeria spp. The incorporation of pseudoproline significantly enhanced the solubility and reduced aggregation compared to traditional methods .

Case Study 2: Investigating Protein Conformational Changes

In another investigation involving Bax protein interactions with mitochondrial membranes, researchers utilized peptides synthesized with this compound to elucidate the role of cardiolipin in apoptosis pathways. The findings highlighted how the structural modifications provided by this compound facilitated critical conformational changes necessary for Bax's pro-apoptotic function .

Properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H39N3O8/c1-36(2,3)48-35(45)39-19-22(23-12-10-11-17-30(23)39)18-29(32(41)40-31(33(42)43)21-47-37(40,4)5)38-34(44)46-20-28-26-15-8-6-13-24(26)25-14-7-9-16-27(25)28/h6-17,19,28-29,31H,18,20-21H2,1-5H3,(H,38,44)(H,42,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOXZEOINKCAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)O)C(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H39N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.